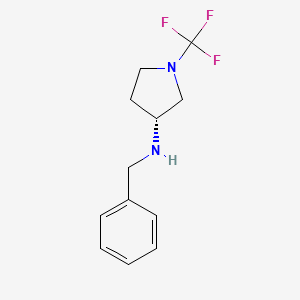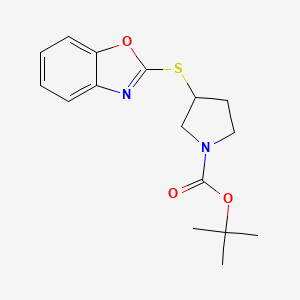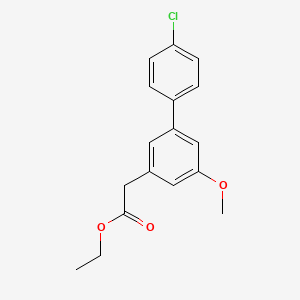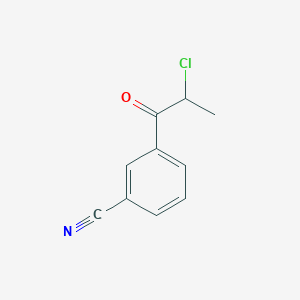
1,5-Hexadiene-2,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Hexadiene-2,3-diol is an organic compound with the molecular formula C6H10O2. It is a colorless liquid that is soluble in water and organic solvents. This compound contains two hydroxyl groups and two double bonds, making it a versatile molecule in organic synthesis and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,5-Hexadiene-2,3-diol can be synthesized through various methods. One common method involves the pinacol coupling reaction of acrolein. In this reaction, acrolein is reduced using a metal catalyst such as magnesium to form the desired diol .
Industrial Production Methods
In industrial settings, this compound is produced through the catalytic hydrogenation of 1,5-hexadiene. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions .
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Hexadiene-2,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The double bonds can be reduced to form saturated alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or platinum is commonly used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used to replace the hydroxyl groups with halogens.
Major Products Formed
Oxidation: The major products are aldehydes or ketones.
Reduction: The major products are saturated alcohols.
Substitution: The major products are halogenated compounds.
Applications De Recherche Scientifique
1,5-Hexadiene-2,3-diol has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is used in the study of enzyme-catalyzed reactions involving diols.
Industry: It is used as a solvent and intermediate in the production of polymers and other industrial chemicals
Mécanisme D'action
The mechanism of action of 1,5-Hexadiene-2,3-diol involves its ability to undergo various chemical reactions due to the presence of hydroxyl groups and double bonds. These functional groups allow it to participate in oxidation, reduction, and substitution reactions, making it a versatile compound in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5-Hexadiene-3,4-diol: Similar in structure but with hydroxyl groups at different positions.
1,3-Hexadiene: Contains double bonds but lacks hydroxyl groups.
1,4-Pentadien-3-ol: Contains a hydroxyl group and double bonds but with a different carbon chain length
Uniqueness
1,5-Hexadiene-2,3-diol is unique due to the specific positioning of its hydroxyl groups and double bonds, which allows it to undergo a wide range of chemical reactions and makes it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
224294-66-0 |
|---|---|
Formule moléculaire |
C6H10O2 |
Poids moléculaire |
114.14 g/mol |
Nom IUPAC |
hexa-1,5-diene-2,3-diol |
InChI |
InChI=1S/C6H10O2/c1-3-4-6(8)5(2)7/h3,6-8H,1-2,4H2 |
Clé InChI |
PSTBYXSYWMQNJV-UHFFFAOYSA-N |
SMILES canonique |
C=CCC(C(=C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



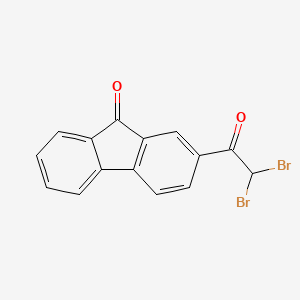
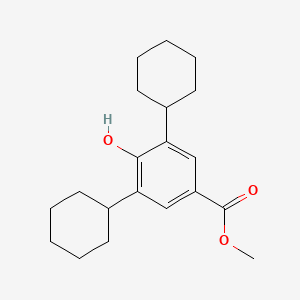
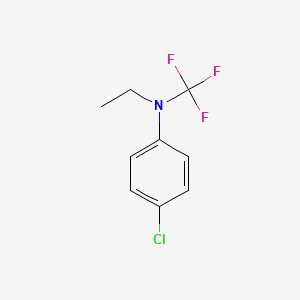

![(2-Benzyl-2-azaspiro[4.4]nonan-7-yl)methanethiol](/img/structure/B13953506.png)
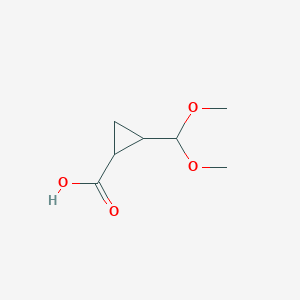


![Silane, trimethyl[(1-methylnonyl)oxy]-](/img/structure/B13953520.png)
